Dar-4M AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

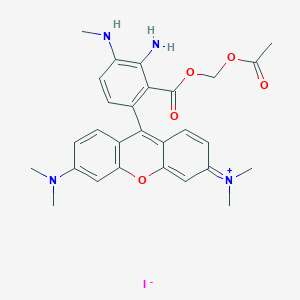

Molecular Formula |

C28H31IN4O5 |

|---|---|

Molecular Weight |

630.5 g/mol |

IUPAC Name |

[9-[2-(acetyloxymethoxycarbonyl)-3-amino-4-(methylamino)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;iodide |

InChI |

InChI=1S/C28H30N4O5.HI/c1-16(33)35-15-36-28(34)26-21(11-12-22(30-2)27(26)29)25-19-9-7-17(31(3)4)13-23(19)37-24-14-18(32(5)6)8-10-20(24)25;/h7-14H,15H2,1-6H3,(H2,29,34);1H |

InChI Key |

WWWALAHAGHMCJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)C1=C(C=CC(=C1N)NC)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[I-] |

Synonyms |

DAR-4M AM DAR-4MAM diaminorhodamine-4M acetoxymethyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DAR-4M AM for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM), focusing on its mechanism of action for the detection of nitric oxide (NO). This document details the probe's characteristics, the chemical basis of its NO detection, experimental protocols for its use, and relevant quantitative data to aid researchers in its effective application.

Introduction to this compound

Nitric oxide is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. This compound is a cell-permeable fluorescent probe specifically designed for the detection of intracellular NO in living cells.[1][2][3] It offers several advantages over other NO probes, including greater photostability and less pH dependence in the physiological range.[1][2]

Mechanism of Action

The detection of intracellular NO by this compound is a two-step process:

-

Cellular Uptake and Activation: this compound is an acetoxymethyl ester derivative of DAR-4M, which renders the molecule cell-permeable.[2] Once it diffuses across the cell membrane into the intracellular space, endogenous esterases cleave the acetoxymethyl (AM) group.[1][2] This hydrolysis reaction yields the cell-impermeable form, DAR-4M, which is effectively trapped within the cell.[1][2]

-

Nitric Oxide Detection and Fluorescence: The resulting DAR-4M molecule is non-fluorescent.[1] In the presence of nitric oxide and oxygen, DAR-4M undergoes a reaction to form a highly fluorescent and stable triazole derivative, DAR-4M T.[1] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.[1] The actual reactive species are thought to be NO+ equivalents, such as dinitrogen trioxide (N₂O₃), which are generated from the rapid autoxidation of NO.[4]

It is important to note that while DAR-4M is a sensitive probe for NO, it is more accurately described as a sensor for reactive nitrogen species (RNS).[3][5] The fluorescence yield can be increased in the presence of both NO and other RNS, but not in the presence of non-NO RNS alone.[6] Therefore, the use of nitric oxide synthase (NOS) inhibitors is recommended to confirm that the observed fluorescence signal is derived from NOS-produced NO.[3]

Signaling Pathway and Detection Principle

The following diagram illustrates the mechanism of intracellular NO detection by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

A Technical Guide to Dar-4M AM Fluorescence for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM) as a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document provides a comprehensive overview of its mechanism of action, experimental protocols, and key quantitative data to empower researchers in their study of NO signaling in various physiological and pathological contexts.

Core Principle of Detection

This compound is a cell-permeable probe designed for the detection of intracellular nitric oxide.[1] The detection mechanism is a two-step process. First, the non-fluorescent this compound readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent Dar-4M.[2][3] This process effectively traps the probe within the cell.

In the second step, in the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, known as DAR-4M T.[1][2][4] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.[2] It is important to note that the reaction is not directly with NO but with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in an aerobic aqueous environment.[5] The formation of N₂O₃ is dependent on the presence of NO, making the fluorescence of DAR-4M T a reliable indicator of NO production.[5]

Key Advantages:

-

High Sensitivity: Capable of detecting nanomolar concentrations of NO.[1][6]

-

Photostability: Allows for long-term imaging experiments with minimal photobleaching.[1]

-

Favorable Spectral Properties: With excitation and emission in the visible range, it minimizes cellular autofluorescence.[1]

-

Broad pH Range: The fluorescence of DAR-4M T is not significantly dependent on pH in the physiological range, and it is effective over a wide pH range from 4 to 12.[4][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its fluorescent product, DAR-4M T.

| Parameter | Value | Reference |

| This compound Molecular Weight | ~630.47 g/mol | [6] |

| Excitation Maximum (Ex) | ~560 nm | [1][2][9] |

| Emission Maximum (Em) | ~575 nm | [1][2][9] |

| Detection Limit | ~10 nM | [6] |

| Fluorescence Quantum Yield Increase | ~840-fold greater for DAR-4M T than Dar-4M | [6] |

| Optimal Working Concentration | 5 - 10 µM | [7][9] |

| Effective pH Range | 4 - 12 | [4][7][9] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the detection of intracellular NO using this compound and fluorescence microscopy.

Reagent Preparation

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[1]

-

Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[1]

-

Imaging Buffer: Use an appropriate physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

Cell Staining Protocol

-

Cell Culture: Culture cells in a suitable vessel (e.g., chamber slides, 96-well plate) to the desired confluency. Ensure cells are healthy and in the logarithmic growth phase.[3]

-

Preparation of Loading Solution: On the day of the experiment, prepare the this compound working solution at a final concentration of 5-10 µM in pre-warmed cell culture medium or imaging buffer.[3][7][9] To aid in dye loading, pre-mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[1]

-

Cell Loading: Wash the cultured cells twice with pre-warmed PBS to remove any residual medium.[3] Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.[1]

-

Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any excess extracellular probe.[1][2]

-

De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]

Stimulation of NO Production and Imaging

-

Stimulation: For experiments involving the modulation of NO production, add the prepared working solutions of eNOS activators (e.g., acetylcholine), inhibitors (e.g., L-NAME), or test compounds to the respective wells.[2][3] Include appropriate controls:

-

Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~560 nm / ~575 nm).[1] Acquire images using consistent settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.

-

Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software. Normalize the fluorescence intensity of the treatment groups to the basal control group.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of intracellular NO detection by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 8. benchchem.com [benchchem.com]

- 9. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

Dar-4M AM: A Technical Guide for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dar-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester), a fluorescent probe for the detection of nitric oxide (NO). This document covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and analysis.

Core Chemical and Physical Properties

This compound is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M). The acetoxymethyl (AM) ester group facilitates its passage across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M, which then serves as the active sensor for nitric oxide.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₁IN₄O₅ | |

| Molecular Weight | 630.47 g/mol | |

| Appearance | Dark red solution | |

| Purity | ≥98% (HPLC) | |

| Excitation Wavelength (λex) | ~560 nm | |

| Emission Wavelength (λem) | ~575 nm | |

| Quantum Yield (Φ) | 0.42 (for DAR-4M T) | |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ (for DAR-4M T) | |

| Detection Limit | ~10 nM | |

| Optimal pH Range | 4-12 | [1][2][3] |

Solubility and Storage

| Parameter | Details | Reference |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | Store at -20°C, protected from light. | |

| Handling | Provided as a solution in DMSO. It is recommended to aliquot upon first use to avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

The detection of nitric oxide by this compound is a two-step process that occurs intracellularly.

-

Cellular Uptake and Activation : The cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl ester groups, converting it into the cell-impermeable and non-fluorescent Dar-4M. This process effectively traps the probe within the cell.

-

Nitric Oxide Detection and Fluorescence : In the presence of nitric oxide and oxygen, Dar-4M undergoes an irreversible reaction to form a highly fluorescent triazole derivative, referred to as DAR-4M T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide. This reaction is characterized by a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold.

Experimental Protocols

The following are generalized protocols for the use of this compound in cultured cells for fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in approximately 1.59 mL of anhydrous DMSO.

-

Working Solution (5-10 µM): On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., pre-warmed PBS or cell culture medium) to the final desired working concentration.

Staining Protocol for Cultured Cells (Fluorescence Microscopy)

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel (e.g., chamber slides or 96-well plates).

-

Washing: Wash the cells twice with pre-warmed PBS to remove any residual medium.

-

Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.

-

De-esterification: Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification.

-

Stimulation (Optional): To investigate NO production in response to a stimulus, add the test compound or agonist to the cells. Include appropriate positive (e.g., an NO donor) and negative (e.g., an NOS inhibitor like L-NAME) controls.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).

Protocol for Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed cell culture medium.

-

Loading: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C.

-

Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium.

-

Stimulation (Optional): Resuspend the cells in fresh medium and add stimuli or inhibitors as required for the experiment.

-

Final Wash: Wash the cells once with PBS or an appropriate flow cytometry buffer.

-

Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for orange fluorescence (~575 nm).

Data Interpretation and Considerations

-

Cytotoxicity: At working concentrations of around 10 µM, clear cytotoxicity has not been observed.[1] However, it is advisable to perform a toxicity assay if higher concentrations are used or if the cells are particularly sensitive.

-

Interfering Substances: Phenol (B47542) red and other fluorescent compounds in the cell culture medium can interfere with the signal. The presence of serum or BSA may also reduce the efficiency of NO detection.

-

Specificity: While this compound is a sensitive probe for nitric oxide, it is more broadly described as a sensor for reactive nitrogen species (RNS). The fluorescent yield can be enhanced in the presence of other RNS in addition to NO.

-

pH Dependence: A key advantage of Dar-4M is its stability and functionality over a wide pH range (4-12), making it more versatile than other NO probes like DAF-2.[1][3]

Logical Troubleshooting Workflow

References

- 1. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]

- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. caymanchem.com [caymanchem.com]

Dar-4M AM acetoxymethyl ester hydrolysis mechanism

An In-depth Technical Guide to the Hydrolysis Mechanism of Dar-4M AM Acetoxymethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminorhodamine-4M acetoxymethyl ester (this compound) is a pivotal fluorescent probe for the real-time detection of intracellular nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The efficacy of this compound hinges on its intracellular hydrolysis by esterases, a critical activation step that transforms the cell-permeable probe into its cell-impermeable, NO-reactive form. This technical guide provides a comprehensive examination of the hydrolysis mechanism of this compound, detailing the subsequent detection of nitric oxide. It includes a compilation of quantitative data, detailed experimental protocols for its application, and visualizations of the key pathways and workflows to support researchers in its effective use.

Introduction

Nitric oxide (NO) is a transient, endogenously produced gasotransmitter that plays a crucial role in a wide array of biological functions, including neurotransmission, vasodilation, and the immune response.[1] Given its significance, the ability to accurately detect and quantify intracellular NO is paramount for advancing our understanding of its roles in health and disease. This compound has emerged as a robust tool for this purpose, offering advantages such as high sensitivity, photostability, and a broad effective pH range.[2][3]

This guide focuses on the foundational step in the use of this compound: the hydrolysis of its acetoxymethyl ester groups. This process is essential for trapping the probe within the cell and enabling its interaction with intracellular NO.

The Hydrolysis and Nitric Oxide Detection Mechanism

The detection of intracellular nitric oxide using this compound is a two-step process that begins with the enzymatic hydrolysis of the this compound molecule.

Cellular Uptake and Esterase-Mediated Hydrolysis

This compound is a non-fluorescent and cell-permeable derivative of diaminorhodamine-4M.[4] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to readily diffuse across the cell membrane into the cytoplasm.[5][6]

Once inside the cell, ubiquitous intracellular esterases recognize and cleave the AM ester groups.[1][7] This enzymatic hydrolysis releases the acetoxymethyl groups, converting this compound into its polar, cell-impermeable form, Dar-4M.[5][8] This transformation effectively traps the probe within the cell, a prerequisite for the detection of intracellular NO.[5] The hydrolysis of the AM ester yields an unstable acetal (B89532) intermediate that rapidly decomposes.[9]

Reaction with Nitric Oxide

The de-esterified and trapped Dar-4M is the active sensor for nitric oxide.[7] In the presence of NO and oxygen, the vicinal diamine moiety of Dar-4M reacts with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO.[10] This reaction results in the formation of a stable and highly fluorescent triazole derivative, known as Dar-4M T.[1][10] The fluorescence intensity of Dar-4M T is directly proportional to the concentration of nitric oxide.[7] This significant increase in fluorescence, reported to be an 840-fold enhancement in quantum efficiency, allows for the sensitive detection of NO.[11]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound and its fluorescent product.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Weight | ~630.47 g/mol | [5] |

| Recommended Working Concentration | 5 - 10 µM | [2][12] |

| Dar-4M T (Fluorescent Product) | ||

| Excitation Maximum (λex) | ~560 nm | [1][2] |

| Emission Maximum (λem) | ~575 nm | [1][2] |

| Effective pH Range | 4 - 12 | [2][5] |

| Detection Limit | ~10 nM | [11] |

| Fluorescence Quantum Yield (Φ) Increase | ~840-fold | [7][11] |

Experimental Protocols

The following are detailed methodologies for the application of this compound in detecting intracellular nitric oxide.

Reagent Preparation

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[8]

-

Pluronic F-127 Stock Solution (20% w/v in DMSO): This can aid in the dispersion of the lipophilic this compound in aqueous media.[8]

-

Working Solution: Immediately before use, prepare a working solution by diluting the this compound stock solution in serum-free cell culture medium or an appropriate buffer to a final concentration of 5-10 µM.[10]

Staining Protocol for Adherent Cells

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).[10]

-

Washing: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[10]

-

Probe Loading: Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[3][10]

-

Washing: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove any excess extracellular probe.[3][10]

-

De-esterification: Add fresh, pre-warmed culture medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.[8]

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[3]

Staining Protocol for Suspension Cells

-

Cell Harvesting: Harvest the cells and wash them once with PBS or HBSS.[1]

-

Cell Resuspension: Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]

-

Probe Loading: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]

-

Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium or buffer.[1]

-

Final Resuspension: Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy or flow cytometry.[1][3]

Visualizations

Signaling Pathway

Caption: Intracellular hydrolysis and NO detection mechanism of this compound.

Experimental Workflow

Caption: General experimental workflow for intracellular NO detection.

Conclusion

The hydrolysis of this compound by intracellular esterases is a fundamental and enabling step for the detection of nitric oxide in living cells. This process ensures the intracellular accumulation of the probe and its conversion to an NO-sensitive form. A thorough understanding of this mechanism, coupled with the appropriate experimental protocols, is essential for researchers, scientists, and drug development professionals to reliably and accurately measure intracellular nitric oxide, thereby facilitating further discoveries in the vast field of NO biology.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. benchchem.com [benchchem.com]

- 4. cedarlanelabs.com [cedarlanelabs.com]

- 5. benchchem.com [benchchem.com]

- 6. What is an AM ester? | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

spectral properties of Dar-4M AM excitation and emission

An In-depth Technical Guide to the Spectral Properties and Application of DAR-4M AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial, yet transient, signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions. Diaminorhodamine-4M acetoxymethyl ester (this compound) is a cell-permeable fluorescent probe specifically designed for the detection and quantification of intracellular nitric oxide in living cells.[1][2][3] This guide provides a comprehensive overview of the spectral properties, mechanism of action, and detailed experimental protocols for the application of this compound.

Core Spectral and Chemical Properties

This compound is valued for its favorable spectral characteristics, which include high photostability and fluorescence emission in the orange-red spectrum, minimizing interference from cellular autofluorescence.[1][4] A key advantage of the DAR-4M system is that its fluorescence is largely independent of pH within a wide physiological range (pH 4-12), making it more robust than other NO probes like DAF-2.[1][2][5][6]

The spectral and quantitative properties of the NO-reactive form, DAR-4M, are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~560 nm | [1][2][7] |

| Emission Maximum (λem) | ~575 nm | [1][2][7] |

| Molar Extinction Coeff. (ε) | 76,000 M⁻¹cm⁻¹ | [2][5] |

| Quantum Yield (Φ) | 0.42 | [2][5] |

| Detection Limit | ~10 nM | [8] |

| Fluorescence Color | Orange | [1][2] |

Principle of Nitric Oxide Detection

The detection mechanism involves a two-step process that transforms the non-fluorescent probe into a highly fluorescent product in the presence of nitric oxide.

-

Cellular Uptake and Activation : The cell-permeable this compound passively diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups.[1][3][7] This hydrolysis reaction traps the now cell-impermeable and NO-reactive DAR-4M molecule within the cytoplasm.[1][2]

-

Reaction with Nitric Oxide : In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form a stable and highly fluorescent triazole derivative, DAR-4M T.[1][6][7] The resulting fluorescence intensity is directly proportional to the concentration of NO.[1][6]

It is important to note that while DAR-4M is a sensitive probe for NO, some studies suggest it may be more accurately described as a sensor for reactive nitrogen species (RNS) in general, as its fluorescent yield can be affected by the presence of other oxidants.[4][9][10]

Mechanism of intracellular NO detection by this compound.

Experimental Protocols

This section provides a general, adaptable protocol for measuring intracellular NO production. Optimal conditions, such as probe concentration and incubation time, may vary by cell type and experimental design.[2][3]

Reagent Preparation

-

This compound Stock Solution (1 mM) : Dissolve this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] For example, dissolve 1 mg of this compound (MW: ~630.47 g/mol ) in approximately 1.59 mL of DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]

-

Pluronic F-127 Stock Solution (Optional, 20% w/v) : To aid in the dispersion of the lipophilic this compound in aqueous media, a stock solution of Pluronic F-127 can be prepared by dissolving 200 mg in 1 mL of anhydrous DMSO.[7]

-

This compound Working Solution : Immediately before use, dilute the 1 mM stock solution to a final working concentration in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or serum-free medium. The recommended final concentration is typically between 5-10 µM.[2][4][11] If using Pluronic F-127, it can be added to the working solution at a final concentration of 0.02%.

| Parameter | Recommended Range | Notes |

| Working Concentration | 5 - 10 µM | Titration is recommended to find the optimal concentration for your specific cell type and to minimize potential cytotoxicity.[2][11] |

| Incubation Time | 20 - 60 minutes | Dependent on cell type; for example, 30 minutes has been reported for primary cultured endothelial cells.[2][12] |

| Incubation Temperature | 37°C | Standard cell culture conditions should be maintained. |

Cell Loading and NO Detection Workflow

The general workflow involves preparing the cells, loading them with the probe, stimulating NO production, and measuring the fluorescent signal.[1]

-

Cell Preparation : Culture cells to the desired confluency on a suitable platform for the intended analysis (e.g., 96-well black-wall/clear-bottom plates for plate readers, chamber slides for microscopy).[3]

-

Washing : Gently wash the cells once or twice with a pre-warmed physiological buffer (e.g., PBS or HBSS) to remove residual culture medium and serum.[1][3]

-

Probe Loading : Add the freshly prepared this compound working solution to the cells and incubate at 37°C for the determined time (e.g., 20-60 minutes), protected from light.[3][13]

-

Washing : After incubation, remove the loading solution and wash the cells once with the pre-warmed buffer to remove any extracellular probe.[1]

-

Stimulation & Controls : Add fresh buffer or medium to the cells.

-

Experimental Samples : Treat cells with the experimental compound(s) to induce NO production.

-

Positive Control : Treat cells with a known NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP; or Diethylamine NONOate, DEA/NONOate).[1][4]

-

Negative Control : Pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation, or add an NO scavenger (e.g., 100 µM carboxy-PTIO) along with the stimulus.[1][13]

-

-

Fluorescence Measurement : Incubate for the desired stimulation period at 37°C, protected from light. Measure the fluorescence intensity using an appropriate instrument.

-

Fluorescence Microscope : Use a filter set appropriate for rhodamine (e.g., Excitation ~560 nm, Emission ~575 nm).[7]

-

Flow Cytometer : Use a laser for excitation at ~560 nm (e.g., yellow-green laser) and corresponding emission filters for orange fluorescence (~575 nm).[1]

-

Microplate Reader : Set the excitation wavelength to ~560 nm and the emission wavelength to ~575 nm.[4][14]

-

General experimental workflow for intracellular NO detection.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DAR-4M | 339527-79-6 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]

- 9. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 12. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]

- 13. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Definitive Guide to Nitric Oxide Imaging with Dar-4M AM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant advantages of using Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM) for the fluorescent imaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document provides a comprehensive overview of the probe's mechanism, quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows to empower researchers in their quest to unravel the complex roles of NO.

Core Advantages of this compound for Nitric Oxide Detection

This compound has emerged as a superior fluorescent probe for NO imaging, offering several distinct advantages over earlier probes like DAF-2 DA. Its rhodamine-based structure provides inherent photostability, making it well-suited for long-term imaging experiments with minimal signal degradation.[1][2] A key benefit is its utility across a broad pH range (4-12), ensuring reliable performance in various cellular environments, a significant improvement over the more pH-sensitive fluorescein-based probes.[3][4][5] Furthermore, its longer excitation and emission wavelengths (~560/575 nm) help to minimize interference from cellular autofluorescence, which typically occurs in the green spectrum, leading to an improved signal-to-noise ratio.[1][6]

The detection mechanism of this compound is a two-step intracellular process. The cell-permeable this compound readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases, cleaving the acetoxymethyl (AM) ester group.[3] This conversion traps the now cell-impermeable and NO-reactive Dar-4M molecule within the cytoplasm.[3] In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[3] The intensity of this fluorescence is directly proportional to the concentration of intracellular NO.[3]

Quantitative Performance of Nitric Oxide Probes

The selection of a fluorescent probe is a critical decision in experimental design. The following table summarizes key quantitative performance indicators for this compound and provides a comparison with the commonly used DAF-2 probe.

| Feature | This compound | DAF-2 DA | Reference(s) |

| Target Analyte | Nitric Oxide (NO) | Nitric Oxide (NO) | [5] |

| Excitation Max. | ~560 nm | ~495 nm | [1][3] |

| Emission Max. | ~575 nm | ~515 nm | [1][3] |

| Fluorescence Color | Orange | Green | [3][5] |

| Detection Limit | ~7-10 nM | ~5 nM | [6] |

| pH Sensitivity | Stable over a wide pH range (4-12) | Optimal in neutral to slightly alkaline range | [2][4][5] |

| Photostability | High | Moderate | [1][2][6] |

| Cell Permeability | Yes (as AM ester) | Yes (as diacetate) | [3][5] |

| Quantum Yield (Φ) | 0.42 (for DAR-4M T) | Not specified | [4] |

Experimental Protocols

Accurate and reproducible results in NO imaging hinge on meticulous experimental execution. The following protocols provide a detailed methodology for the use of this compound in both fluorescence microscopy and flow cytometry applications.

Protocol for Intracellular Nitric Oxide Detection using this compound for Fluorescence Microscopy

This protocol is adapted for use in cultured adherent cells.[1][5]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on glass-bottom dishes or coverslips

-

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase (NOS) inhibitor (e.g., L-NAME) for controls

-

Fluorescence microscope with appropriate filters for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1][2]

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform.

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 5-10 µM.[2][4]

-

To aid in dye loading, pre-mixing the required volume of this compound stock with an equal volume of 20% (w/v) Pluronic F-127 before final dilution can be beneficial.[1]

-

Remove the culture medium from the cells and wash twice with pre-warmed buffer.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1][5] The optimal loading time may vary depending on the cell type.

-

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed buffer to remove any extracellular probe.[1][5]

-

De-esterification: Add fresh buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]

-

Stimulation of NO Production (Optional): If studying induced NO production, replace the buffer with fresh, pre-warmed medium containing the desired stimulus (e.g., agonist, experimental compound). Incubate for the desired period at 37°C, protected from light.

-

Fluorescence Imaging:

-

Mount the cells on the fluorescence microscope.

-

Acquire images using filters appropriate for Dar-4M T fluorescence.

-

Time-lapse imaging can be performed to monitor the dynamics of NO production.

-

-

Data Analysis: Quantify the fluorescence intensity of specific regions of interest using image analysis software. The change in fluorescence intensity is proportional to the amount of NO produced. For specificity control, pre-incubate cells with a NOS inhibitor like L-NAME to confirm the signal is from NO.[1]

Protocol for Intracellular Nitric Oxide Detection using this compound for Flow Cytometry

This protocol is designed for quantifying NO production in a cell suspension.[3]

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS) or HBSS

-

Suspension cells or detached adherent cells

-

Flow cytometer with a laser for excitation at ~560 nm (e.g., yellow-green laser) and appropriate emission filters for orange fluorescence (~575 nm).

Procedure:

-

Preparation of this compound Stock Solution: As described in the microscopy protocol.

-

Cell Preparation:

-

Harvest cells and wash them once with PBS or HBSS.

-

Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[3]

-

-

Probe Loading: Add the this compound working solution (final concentration of 5-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]

-

Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[3]

-

Stimulation of NO Production: Resuspend the cells in fresh, pre-warmed medium. Add experimental compounds or stimuli and incubate for the desired period at 37°C.

-

Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[3]

-

Flow Cytometry Acquisition:

-

Analyze the cells on the flow cytometer using the appropriate laser and emission filters.

-

Record the fluorescence intensity for each cell population.

-

-

Data Analysis: Quantify the shift in fluorescence intensity in stimulated versus control cell populations to determine the relative levels of intracellular NO.

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathway for NO production and the general experimental workflow.

Caption: General signaling pathway for intracellular nitric oxide detection.

Caption: Typical experimental workflow for intracellular NO detection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

Dar-4M AM for Nitric Oxide Detection: An In-depth Technical Guide

This guide provides a comprehensive overview of Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester), a widely used fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS) in cellular systems. Tailored for researchers, scientists, and drug development professionals, this document details the probe's detection limits, experimental protocols for its application in fluorescence microscopy and flow cytometry, and explores the key signaling pathways it helps to elucidate.

Core Principles and Detection Mechanism

This compound is a cell-permeable, non-fluorescent molecule that serves as an indicator for intracellular NO. Its mechanism of action involves a two-step process. First, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, converting this compound into the membrane-impermeable and NO-reactive form, Dar-4M. In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange-red fluorescence.[1] This fluorescence intensity is directly proportional to the concentration of NO and other reactive nitrogen species within the cell.

A critical consideration for researchers is the specificity of Dar-4M. While it is a sensitive detector of NO, it is more accurately described as a probe for reactive nitrogen species (RNS).[2] The fluorescent yield of Dar-4M can be enhanced in the presence of other oxidants, and therefore, it is a valuable tool for assessing the overall RNS production rather than being exclusively specific for nitric oxide.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its fluorescent product, DAR-4M T, providing a quick reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | 630.47 g/mol | |

| Excitation Wavelength (λex) | ~560 nm | [1] |

| Emission Wavelength (λem) | ~575 nm | [1] |

| Molar Extinction Coefficient (ε) of DAR-4M T | 76,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) of DAR-4M T | 0.42 | [1] |

| Appearance | Dark red solution | |

| Solubility | Soluble in DMSO | [3] |

Table 2: Performance Characteristics

| Parameter | Value | Reference |

| Detection Limit for Nitric Oxide | ~10 nM | [4] |

| Optimal pH Range | 4.0 - 12.0 | [1] |

| Cell Permeability | Yes (as this compound) | [1] |

| Photostability | Greater than fluorescein-based probes | [1] |

Experimental Protocols

Detailed methodologies for the application of this compound in fluorescence microscopy and flow cytometry are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.

Fluorescence Microscopy for Intracellular NO Imaging

This protocol outlines the steps for visualizing intracellular nitric oxide production in adherent cells using fluorescence microscopy.

Materials:

-

This compound stock solution (1 mM in anhydrous DMSO)

-

Pluronic F-127 (20% w/v in anhydrous DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

-

Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates to the desired confluency.

-

Reagent Preparation:

-

Prepare a fresh working solution of this compound in pre-warmed cell culture medium or buffer to a final concentration of 5-10 µM.

-

To aid in dissolving the probe, first mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting to the final volume.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.

-

-

Washing: After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

-

De-esterification: Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.

-

Stimulation of NO Production (Optional): To induce nitric oxide production, replace the medium with a fresh solution containing the desired stimulus (e.g., agonist, drug candidate). Include appropriate controls, such as an unstimulated control and a positive control with a known NO donor. To confirm the signal is from nitric oxide synthase (NOS) activity, a condition with a NOS inhibitor (e.g., L-NAME) should be included.

-

Image Acquisition: Mount the coverslips on a microscope slide or place the imaging plate on the microscope stage. Acquire fluorescent images using a filter set appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm). Use consistent acquisition settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.

-

Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software. Normalize the fluorescence intensity of the treatment groups to the control group.

Flow Cytometry for Quantification of Intracellular NO

This protocol provides a method for the quantitative analysis of intracellular nitric oxide production in a cell population using flow cytometry.

Materials:

-

This compound stock solution (1 mM in anhydrous DMSO)

-

Cell culture medium or buffer (e.g., PBS or HBSS)

-

Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence.

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

For suspension cells, harvest by centrifugation.

-

For adherent cells, detach using a gentle method such as trypsinization and then collect by centrifugation.

-

Wash the cells once with PBS or HBSS.

-

Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Cell Loading: Add the this compound stock solution to the cell suspension to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular probe.

-

Stimulation of NO Production:

-

Resuspend the cells in fresh, pre-warmed medium.

-

Aliquot the cell suspension into flow cytometry tubes for different treatment conditions (e.g., unstimulated control, positive control with an NO donor, experimental conditions).

-

Add the respective stimuli to each tube and incubate for the desired period.

-

-

Data Acquisition: Analyze the cells on a flow cytometer. Excite the cells with a laser at approximately 560 nm and collect the fluorescence emission at around 575 nm. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

-

Data Analysis: Gate the cell population of interest based on forward and side scatter properties. Analyze the mean fluorescence intensity of the Dar-4M T signal in the appropriate detector for each sample.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound applications and the major nitric oxide signaling pathways that can be investigated using this probe.

Experimental Workflow

Nitric Oxide Signaling Pathways

Nitric oxide is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). This compound can be used to study the activity of these enzymes in various cell types.

eNOS Signaling Pathway:

iNOS Signaling Pathway:

Logical Relationship: this compound in NO Detection

References

- 1. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]

The Photostability of Dar-4M AM in Live-Cell Imaging: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the selection of a robust fluorescent probe is critical for obtaining reliable and reproducible data. Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester) has emerged as a widely used tool for the detection of intracellular NO. A key attribute often cited for its utility in live-cell imaging is its photostability, which allows for extended time-lapse experiments with minimal signal degradation. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its mechanism of action, experimental protocols, and a comparative analysis with other common NO probes.

Principle of Nitric Oxide Detection

This compound is a cell-permeable, non-fluorescent molecule that, once inside a cell, is hydrolyzed by intracellular esterases to its membrane-impermeable form, Dar-4M.[1] In the presence of nitric oxide and oxygen, the vicinal diamino groups on the rhodamine scaffold of Dar-4M undergo a nitrosation reaction to form a highly fluorescent and stable triazole derivative, Dar-4M T.[2] This "turn-on" fluorescence response provides a sensitive measure of intracellular NO production.[2]

References

The Effect of pH on DAR-4M AM Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent nitric oxide (NO) probe, DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester), with a specific focus on the influence of pH on its fluorescent signal. This document outlines the probe's mechanism of action, summarizes its pH stability, and offers detailed experimental protocols for researchers investigating nitric oxide signaling.

Core Principles of Nitric Oxide Detection by this compound

This compound is a cell-permeable probe designed for the detection of intracellular nitric oxide. Its mechanism relies on a two-step process. First, the non-fluorescent this compound molecule, containing an acetoxymethyl (AM) ester group, readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester, converting the molecule into the cell-impermeable DAR-4M. This process effectively traps the probe within the cytoplasm.[1]

In the second step, the now active DAR-4M reacts with nitric oxide (NO) in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative, DAR-4M T, which emits an orange fluorescence.[1] The intensity of this fluorescence is directly proportional to the concentration of nitric oxide within the cell.

Signaling Pathway and Detection Mechanism

The pathway from the introduction of the probe to the final fluorescent signal is illustrated below.

Influence of pH on DAR-4M Fluorescence

A significant advantage of DAR-4M over other nitric oxide probes, such as DAF-2, is its remarkable stability over a broad pH range.[2][3] The fluorescence intensity of the NO-reacted form, DAR-4M T, is reported to be stable and not significantly dependent on pH in the range of 4 to 12.[2][3][4] This characteristic makes DAR-4M a robust and versatile tool for quantifying NO in various cellular and subcellular environments where pH may fluctuate.

While specific quantitative data plotting relative fluorescence units against a wide range of pH values is not extensively published, the general performance of the probe across different pH environments is well-documented and summarized in the table below.

| pH Range | Expected Relative Fluorescence Intensity | Notes |

| < 4.0 | Potential for decreased fluorescence | Extreme acidic conditions may alter the probe's structure or protonation state, potentially affecting its quantum yield.[5] |

| 4.0 - 9.0 | Stable and High Fluorescence | This is the recommended working range where fluorescence intensity is expected to be maximal and relatively stable.[5] |

| > 9.0 | Potential for decreased fluorescence | Highly alkaline conditions might lead to changes in the fluorophore structure, potentially causing a decrease in fluorescence.[5] |

For most cellular applications, maintaining a controlled pH environment between 6 and 8 is recommended for optimal quantitative analysis.[5]

Experimental Protocols

The following section provides a detailed methodology for quantitatively assessing the effect of pH on DAR-4M fluorescence. This protocol is based on standard fluorometric techniques and the known properties of the DAR-4M probe.

Protocol: In Vitro Characterization of DAR-4M Fluorescence pH Dependence

Objective: To determine the fluorescence intensity of the NO-reacted form of DAR-4M (DAR-4M T) across a range of pH values.

Materials:

-

DAR-4M (cell-impermeable form)

-

Nitric Oxide (NO) donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or GSNO)

-

A series of buffers with varying pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, carbonate-bicarbonate for pH 8-11)

-

DMSO

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~560 nm and emission at ~575 nm.

Procedure:

-

Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to 11 in 1.0 pH unit increments).[5] Verify the final pH of each buffer using a calibrated pH meter.

-

Preparation of DAR-4M Stock Solution: Dissolve DAR-4M in high-quality DMSO to create a stock solution (e.g., 5 mM).

-

Preparation of NO Donor Stock Solution: Prepare a concentrated stock solution of the chosen NO donor in an appropriate solvent immediately before use.

-

Reaction Setup:

-

In a 96-well black microplate, add the pH buffers to different wells.

-

To each well, add DAR-4M from the stock solution to a final concentration of 5-10 µM.

-

To initiate the reaction, add the NO donor to each well to a final concentration sufficient to elicit a strong fluorescent signal.

-

Include control wells for each pH containing the buffer and DAR-4M but no NO donor to measure background fluorescence.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 30-60 minutes, protected from light, to allow the reaction between DAR-4M and NO to complete.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Use an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 575 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-donor control wells) from the corresponding experimental wells for each pH value.

-

Plot the corrected fluorescence intensity as a function of pH.

-

Normalize the data by setting the maximum fluorescence intensity to 100% to visualize the relative stability of the probe's fluorescence across the pH range.

-

Experimental Workflow Diagram

The logical flow for conducting an experiment to test the pH sensitivity of DAR-4M is depicted below.

Conclusion

This compound stands out as a superior fluorescent probe for intracellular nitric oxide detection, largely due to the stable fluorescence of its NO-reactive form, DAR-4M T, across a wide physiological and experimental pH range (pH 4-12). This stability minimizes the risk of artifacts arising from pH fluctuations within cellular compartments, ensuring more reliable and accurate quantification of NO. For researchers in cellular biology and drug development, the minimal pH dependence of this compound makes it an invaluable tool for investigating the complex roles of nitric oxide in health and disease.

References

- 1. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]

- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. benchchem.com [benchchem.com]

Dar-4M AM: A Technical Guide to a Key Nitric Oxide Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM), a widely utilized fluorescent probe for the detection of intracellular nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions and for the development of novel therapeutics.[1]

Core Features of this compound

This compound is a cell-permeable molecule that serves as a robust tool for researchers investigating NO signaling.[1][2] Its key features offer distinct advantages for live-cell imaging and quantification of intracellular NO.

Mechanism of Action: The detection of nitric oxide by this compound is a two-step process.[1] Initially, the cell-permeable and non-fluorescent this compound crosses the cell membrane.[1][3] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent Dar-4M.[1][4] This process effectively traps the probe within the cell.[1] In the presence of nitric oxide and oxygen, Dar-4M undergoes a reaction to form the highly fluorescent triazole derivative, Dar-4M T.[1][5] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1]

Favorable Spectral Properties: The fluorescent product, Dar-4M T, possesses an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][2] This orange fluorescence is advantageous as it minimizes interference from cellular autofluorescence, which typically occurs in the green spectrum.[6][7]

Photostability and pH Independence: this compound exhibits greater photostability compared to other NO probes like DAF-2, making it suitable for long-term imaging experiments.[1][3] Furthermore, its fluorescence is stable over a wide pH range of 4 to 12, a significant advantage over fluorescein-based probes that are sensitive to acidic conditions.[2][5][8]

High Sensitivity and Specificity: this compound is a highly sensitive probe, capable of detecting nanomolar concentrations of NO, with a reported detection limit of approximately 10 nM.[9][10] While it is a sensitive tool for detecting reactive nitrogen species (RNS), it's important to note that its fluorescence yield can be influenced by other oxidants.[11][12] Therefore, it is more accurately described as a probe for RNS rather than being strictly specific to nitric oxide.[8][12]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of this compound and its fluorescent product.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~560 nm | [1][9][13] |

| Emission Wavelength (λem) | ~575 nm | [1][9][13] |

| Detection Limit | ~10 nM | [9][10] |

| Optimal pH Range | 4 - 12 | [2][4][5] |

| Cell Permeability | Yes (as this compound) | [1][2] |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |

| This compound | C₂₈H₃₁IN₄O₅ | 630.47 | Detection of intracellular nitric oxide |

| Dar-4M | C₂₅H₂₆N₄O₃ | 430.50 | Detection of extracellular nitric oxide |

Signaling Pathway and Detection Mechanism

The following diagram illustrates the intracellular conversion of this compound and its subsequent reaction with nitric oxide to produce a fluorescent signal.

Caption: Mechanism of intracellular nitric oxide detection by this compound.

Experimental Protocols

Below are detailed methodologies for the use of this compound in common experimental applications.

Intracellular Nitric Oxide Detection using Flow Cytometry

Materials:

-

Cells of interest

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium or buffer (e.g., PBS or HBSS)

-

Flow cytometer with appropriate lasers and filters (e.g., excitation at ~560 nm and emission at ~575 nm)[1]

-

Optional: NO donor (e.g., SNAP or DETA/NO) for positive control[8]

-

Optional: NO synthase inhibitor (e.g., L-NAME) for negative control

Procedure:

-

Cell Preparation:

-

For adherent cells, detach them using a gentle method like trypsinization. For suspension cells, harvest them directly.

-

Wash the cells once with PBS or HBSS.

-

Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]

-

-

Probe Loading:

-

Prepare a this compound working solution by diluting the stock solution to a final concentration of 5-10 µM in the cell suspension.[6][8]

-

Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light.[4] Incubation times may need to be optimized for different cell types.

-

-

Washing:

-

After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove extracellular this compound.[1]

-

-

Stimulation (Optional):

-

If studying stimulated NO production, resuspend the cells in fresh medium and add the stimulus of interest.

-

Incubate for the desired period at 37°C, protected from light.

-

-

Final Wash and Resuspension:

-

Wash the cells once with PBS or HBSS.

-

Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.[1]

-

-

Flow Cytometry Analysis:

-

Acquire data on the flow cytometer using the appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass filter).[1]

-

Analyze the fluorescence intensity of the cell population to quantify intracellular NO production.

-

Real-Time Imaging of Intracellular Nitric Oxide using Fluorescence Microscopy

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Imaging buffer (e.g., HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

-

Optional: Pluronic F-127 to aid in dye loading[3]

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

-

Probe Loading:

-

Prepare a loading solution of 5 µM this compound in imaging buffer. To aid in dye loading, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.[3]

-

Remove the culture medium and wash the cells once with imaging buffer.

-

Add the loading solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing:

-

After incubation, wash the cells twice with fresh, probe-free imaging buffer to remove any extracellular this compound.[11]

-

-

Fluorescence Imaging:

-

Mount the cells on the fluorescence microscope.

-

Acquire fluorescence images using the appropriate filter set for rhodamine dyes (excitation ~560 nm, emission ~575 nm).[11]

-

For real-time imaging, acquire a baseline image before adding any stimulus and then capture images at regular intervals after stimulation.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for detecting intracellular nitric oxide using this compound.

Caption: General experimental workflow for intracellular NO detection.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]

- 5. benchchem.com [benchchem.com]

- 6. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]

- 10. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

DAR-4M AM: A Technical Guide for Real-Time Nitric Oxide Monitoring

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM), a widely used fluorescent probe for the real-time detection of nitric oxide (NO) in cellular systems. This document details the probe's mechanism of action, key quantitative data, experimental protocols, and its applications in drug development, with a particular focus on enabling researchers to design and execute robust and reliable experiments.

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the sensitive and real-time measurement of intracellular nitric oxide, a critical signaling molecule involved in a vast array of physiological and pathological processes.[1] Its utility spans various research fields, including cardiovascular biology, neuroscience, and immunology, as well as in the screening and characterization of novel therapeutic agents that modulate NO signaling pathways.

The probe itself is non-fluorescent until it reacts with NO within the cell. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a valuable tool for live-cell imaging and quantification of NO production.[2]

Mechanism of Action

The detection of nitric oxide by this compound is a two-step process that occurs intracellularly:

-

Cellular Uptake and De-esterification: The acetoxymethyl (AM) ester moiety of this compound renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, converting this compound into its membrane-impermeable form, Dar-4M. This process effectively traps the probe within the cell.[2]

-

Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M undergoes an irreversible reaction to form a highly fluorescent triazole derivative, Dar-4M T.[1][2] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.

References

The Definitive Guide to Dar-4M AM: A High-Performance Probe for Nitric Oxide Detection in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its transient nature and low physiological concentrations pose a significant challenge for accurate detection and quantification. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) has emerged as a robust fluorescent probe for the sensitive and specific detection of intracellular NO in living cells.[1][2][3] This technical guide provides a comprehensive overview of this compound, its core principles, detailed experimental protocols, and its applications in biological research and drug development.

Core Principles of this compound for Nitric Oxide Detection

This compound is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M).[4][5] The detection of intracellular NO using this compound is a two-step process. First, the non-fluorescent and cell-permeable this compound molecule readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent DAR-4M, which is effectively trapped within the cytoplasm.[1][2][3] In the second step, in the presence of NO and oxygen, DAR-4M undergoes a reaction to form the highly fluorescent triazole derivative, DAR-4M T.[1][4][6] The resulting orange fluorescence intensity is directly proportional to the intracellular NO concentration.[1]

Signaling Pathway of this compound Activation

Properties and Advantages of this compound

This compound offers several key advantages over other fluorescent NO probes, making it a valuable tool for a wide range of biological applications.

| Feature | Specification | Reference |

| Chemical Formula | C₂₈H₃₁IN₄O₅ | [7] |

| Molecular Weight | 630.47 g/mol | [4][7] |

| Excitation Maximum | ~560 nm | [1][2][7] |

| Emission Maximum | ~575 nm | [1][2][7] |

| Fluorescence Color | Orange | [1] |

| Detection Limit | ~10 nM | [7][8] |

| pH Stability | Effective over a wide pH range (4-12) | [4][9][10][11] |

| Cell Permeability | Yes | [1][3][7] |

| Photostability | Greater photostability compared to fluorescein-based probes | [2][12] |

Key Advantages:

-

High Sensitivity and Specificity: this compound can detect nanomolar concentrations of NO.[2]

-

Photostability: Its robust nature allows for long-term imaging experiments with minimal photobleaching.[2]

-

Favorable Spectral Properties: The excitation and emission wavelengths in the orange-red spectrum minimize interference from cellular autofluorescence, which is often observed with green fluorescent probes.[2][10]

-

Broad pH Insensitivity: Unlike other probes such as DAF-2, the fluorescence of Dar-4M is not dependent on pH in the physiological range, ensuring reliable measurements in various cellular compartments.[1][2]

Experimental Protocols

This section provides detailed protocols for the use of this compound in two common applications: flow cytometry and fluorescence microscopy.

A. Intracellular Nitric Oxide Detection by Flow Cytometry

This protocol outlines the steps for quantifying intracellular NO production in cell suspensions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, aids in dye dispersion)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

NO donor (e.g., SNAP or DEA/NONOate) for positive control

-

NO synthase inhibitor (e.g., L-NAME) or NO scavenger (e.g., carboxy-PTIO) for negative control

-

Flow cytometer with ~560 nm excitation laser and ~575 nm emission filter

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light.[2][3]

-

Pluronic F-127 Stock Solution (20% w/v, optional): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.[2]

-

This compound Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or buffer.[9][10] To aid in dispersion, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before final dilution.[2]

-

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Harvest cells and wash once with PBS or HBSS.

-

Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed medium or buffer.[1]

-

-

Cell Loading:

-

Washing:

-

Stimulation of NO Production:

-

Resuspend the cells in fresh, pre-warmed medium.

-

Aliquot the cell suspension for different treatment conditions (unstimulated control, positive control with NO donor, negative control with inhibitor, and experimental samples).[1]

-

Incubate for the desired stimulation period at 37°C, protected from light.[1]

-

-

Final Wash and Analysis:

B. Real-Time Imaging of Nitric Oxide Release by Fluorescence Microscopy

This protocol is suitable for visualizing NO production in adherent cells.

Materials:

-

Same reagents as for flow cytometry.

-

Cultured adherent cells on chamber slides or glass-bottom dishes.

-

Fluorescence microscope with appropriate filter sets (e.g., for rhodamine).

Procedure:

-

Cell Seeding: Seed cells on a suitable culture surface and allow them to adhere and grow to the desired confluency.[5]

-

Reagent Preparation: Prepare this compound working solution as described in the flow cytometry protocol.

-

Staining Protocol:

-

De-esterification: Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[2]

-

Imaging:

-